![molecular formula C25H22N8O5S B15145240 4-hydroxybenzenesulfonic acid;2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol](/img/structure/B15145240.png)
4-hydroxybenzenesulfonic acid;2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydroxybenzenesulfonic acid;2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol is a complex organic compound that combines the structural features of 4-hydroxybenzenesulfonic acid and a quinoline-triazolopyrazine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxybenzenesulfonic acid typically involves the sulfonation of phenol with concentrated sulfuric acid. The reaction is carried out by heating phenol with sulfuric acid at elevated temperatures, resulting in the formation of 4-hydroxybenzenesulfonic acid .
For the synthesis of the quinoline-triazolopyrazine derivative, a multi-step process is employed.
Industrial Production Methods
Industrial production of 4-hydroxybenzenesulfonic acid involves the continuous sulfonation of phenol using sulfuric acid in a controlled reactor system. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
4-hydroxybenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted benzenesulfonic acids.
Scientific Research Applications
4-hydroxybenzenesulfonic acid and its derivatives have numerous applications in scientific research:
Chemistry: Used as intermediates in the synthesis of dyes, pigments, and pharmaceuticals.
Biology: Employed in biochemical assays and as enzyme inhibitors.
Medicine: Investigated for their potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the production of resins, coatings, and as additives in electroplating processes.
Mechanism of Action
The mechanism of action of 4-hydroxybenzenesulfonic acid derivatives involves their interaction with specific molecular targets. These compounds can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The quinoline-triazolopyrazine moiety is known to interact with DNA and proteins, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Phenol-4-sulfonic acid: Similar in structure but lacks the quinoline-triazolopyrazine moiety.
4-hydroxyphenylsulfonic acid: Another related compound with similar chemical properties.
Uniqueness
The uniqueness of 4-hydroxybenzenesulfonic acid;2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol lies in its combined structural features, which confer distinct chemical reactivity and potential biological activity. The presence of both the sulfonic acid and quinoline-triazolopyrazine moieties allows for diverse applications and interactions in various fields .
Properties
Molecular Formula |
C25H22N8O5S |
|---|---|
Molecular Weight |
546.6 g/mol |
IUPAC Name |
4-hydroxybenzenesulfonic acid;2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C19H16N8O.C6H6O4S/c28-7-6-26-12-15(9-22-26)17-10-21-18-19(23-17)27(25-24-18)11-13-3-4-16-14(8-13)2-1-5-20-16;7-5-1-3-6(4-2-5)11(8,9)10/h1-5,8-10,12,28H,6-7,11H2;1-4,7H,(H,8,9,10) |
InChI Key |
IVOMZNMWVCWDBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CN3C4=NC(=CN=C4N=N3)C5=CN(N=C5)CCO)N=C1.C1=CC(=CC=C1O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




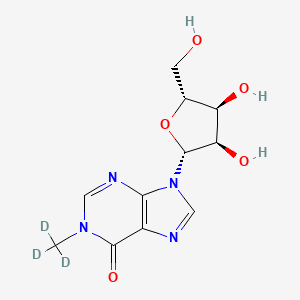
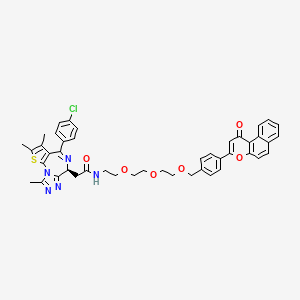
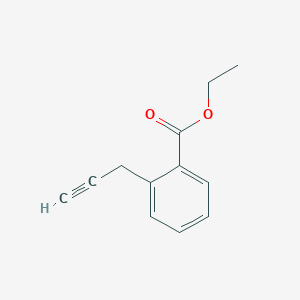

![4-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-hydroxyethyl]-2H-furan-5-one](/img/structure/B15145199.png)
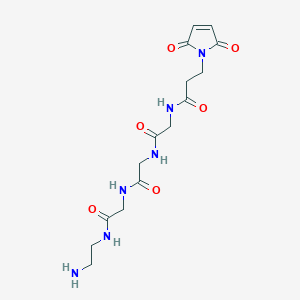
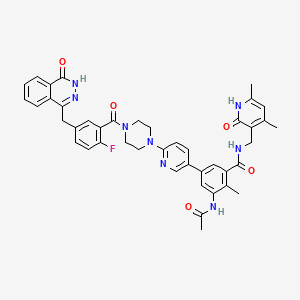

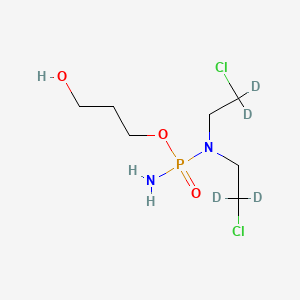

![(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B15145257.png)

